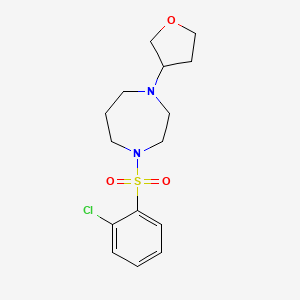
1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory activities.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and diazepanes, characterized by the presence of a chlorobenzenesulfonyl group and an oxolane moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related sulfonamide compounds. For instance, derivatives containing the 4-chlorobenzenesulfonyl group have demonstrated significant antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.25 mg/mL |
| Bacillus subtilis | 1.25 mg/mL |
| Klebsiella pneumoniae | 0.625 mg/mL |
| Salmonella typhi | Moderate activity observed |
The compound's effectiveness against Salmonella typhi and Bacillus subtilis indicates its potential as an antibacterial agent .
Anticancer Activity
Research has also suggested that diazepane derivatives exhibit anticancer properties. A study focusing on similar compounds indicated that they could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific IC50 values for related compounds were found to be in the range of 2μM to 10μM against different cancer cell lines .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against urease and acetylcholinesterase (AChE). Inhibitory activities were quantified with IC50 values indicating strong potential for therapeutic applications:
| Enzyme | IC50 (µM) |
|---|---|
| Urease | 1.21 ± 0.005 |
| Acetylcholinesterase | 2.14 ± 0.003 |
These findings suggest that the compound could serve as a lead for developing new inhibitors for these enzymes, which are relevant in various pathological conditions .
Case Studies
- Study on Antibacterial Activity : A series of N-substituted derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications to the oxolane group significantly influenced the antibacterial efficacy against common pathogens .
- Enzyme Inhibition Research : Another study evaluated the inhibitory effects on urease and AChE, revealing that several derivatives exhibited superior inhibition compared to traditional inhibitors used in clinical settings .
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEUFBWRFYAOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














